rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
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Overview
Description
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride: is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride typically involves the esterification of 2-aminocyclopentylacetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
- rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
- methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
Comparison: rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(2-aminocyclopentyl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
KHFJRIUGZHOSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCC1N.Cl |
Origin of Product |
United States |
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